Triisopropylamine

Steric Hindrance Molecular Geometry Structure-Activity Relationship

Triisopropylamine (CAS 3424-21-3) is an organic chemical compound belonging to the class of tertiary amines, characterized by three isopropyl groups bound to a central nitrogen atom. It is distinguished by its exceptionally high steric hindrance, which renders the molecule the most sterically crowded amine currently known.

Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
CAS No. 3424-21-3
Cat. No. B1593748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylamine
CAS3424-21-3
Molecular FormulaC9H21N
Molecular Weight143.27 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(C)C
InChIInChI=1S/C9H21N/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3
InChIKeyRKBCYCFRFCNLTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triisopropylamine (CAS 3424-21-3): A Sterically Congested Tertiary Amine for Non-Nucleophilic Base Applications


Triisopropylamine (CAS 3424-21-3) is an organic chemical compound belonging to the class of tertiary amines, characterized by three isopropyl groups bound to a central nitrogen atom. It is distinguished by its exceptionally high steric hindrance, which renders the molecule the most sterically crowded amine currently known [1]. This structural feature fundamentally alters its properties: it forces the NC₃ skeleton into a nearly planar conformation, with an average C-N-C bond angle of 119.2°, a stark departure from the ~111.8° pyramidal angle observed in less hindered analogs like trimethylamine [2]. Consequently, triisopropylamine functions primarily as a non-nucleophilic base and a stabilizer for polymers, with its utility defined by its inability to participate in many reactions common to smaller amines [1].

Why Triisopropylamine Cannot Be Simply Replaced by Triethylamine or DIPEA


The exceptional steric congestion around the nitrogen atom in triisopropylamine leads to a unique and often counter-intuitive set of physical and chemical properties that make it non-interchangeable with seemingly similar hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base). This is not merely a matter of degree; the extreme bulk fundamentally alters its basicity, nucleophilicity, and even its ground-state molecular geometry. For instance, while TEA and DIPEA have conjugate acid pKa values in the range of 8.5–10.7, triisopropylamine exhibits a pKa of only 3.08 [1]. This dramatic reduction in basicity is a direct consequence of steric inhibition of solvation of the protonated ammonium ion. Furthermore, its synthesis is uniquely challenging; unlike TEA, it cannot be produced by the common industrial route of alkylating ammonia with alcohol, a process that stalls at diisopropylamine [2]. Therefore, substituting triisopropylamine with another base without a full process re-optimization can lead to catastrophic yield losses, as demonstrated by a 30-40% drop in a patented synthesis when it was used in place of TEA [3].

Quantitative Differentiation of Triisopropylamine vs. Common Hindered Amine Bases


Steric Congestion and Molecular Planarity: C-N-C Bond Angle Comparison

Triisopropylamine exhibits a unique, near-planar geometry around its nitrogen atom, a direct consequence of the severe steric repulsion between its three bulky isopropyl groups. This is quantified by the average C-N-C bond angle, which is 119.2° [1]. This value is in stark contrast to the 111.8° observed for trimethylamine, a less hindered analog, and approaches the ideal 120° angle for a completely planar, sp²-hybridized center [1]. This structural deformation has profound implications for the electronic nature of the nitrogen lone pair and its subsequent reactivity.

Steric Hindrance Molecular Geometry Structure-Activity Relationship

Basicity Anomaly: Dramatically Reduced pKa Compared to Triethylamine

The steric bulk of triisopropylamine not only affects its geometry but also severely attenuates its basicity. The pKa of its conjugate acid is reported as 3.08 [1]. This is an exceptionally low value for a trialkylamine, being approximately 7 pKa units lower than that of triethylamine (pKa ≈ 10.7) [1]. This means triisopropylamine is a weaker base by a factor of nearly 10⁷ compared to its common analog, a critical distinction for reaction design.

Acid-Base Chemistry Basicity Steric Effects

Synthetic Outcome: 30-40% Yield Drop When Substituting for Triethylamine

The practical consequences of triisopropylamine's unique properties are starkly illustrated in a patent for the synthesis of cetirizine dihydrochloride intermediates. The reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with ethyl 2-chloroethoxyacetate in triethylamine as both solvent and acid scavenger at 135°C gave an 89% yield [1]. However, when triisopropylamine (or pyridine) was used instead under otherwise identical conditions at atmospheric pressure, a significant drop of 30-40% in the reaction yield was observed [1].

Process Chemistry Yield Optimization Base Selection

Photoreactivity: Lack of Photoreduction with Triplet Benzophenone

The extreme steric hindrance of triisopropylamine can completely shut down a common reaction pathway. In photochemical studies, the reaction of triplet-state benzophenone with tertiary amines like triethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane) typically leads to photoreduction [1]. In stark contrast, the reaction with triisopropylamine and diisopropyl-3-pentylamine does not lead to any photoreduction [1]. This binary, qualitative difference highlights the unique ability of triisopropylamine to inhibit an entire class of electron-transfer reactions.

Photochemistry Radical Chemistry Reaction Mechanism

High-Value Application Scenarios for Triisopropylamine Driven by Differentiated Performance


Polymer Stabilizer in UV-Curable Formulations Requiring No Background Photoreactivity

In advanced UV-curable coatings, adhesives, and 3D printing resins, the use of type II photoinitiator systems (e.g., benzophenone/amine) is common. However, unwanted dark reactions or thermal background photoreduction can compromise shelf-life and formulation stability. The evidence that triisopropylamine does not undergo photoreduction with triplet benzophenone [1] makes it a uniquely suitable stabilizer or co-initiator in such systems. Its ability to act as a non-nucleophilic base and radical scavenger without participating in the primary photochemical event provides a level of formulation control unattainable with reactive amines like triethylamine or N-methyldiethanolamine.

Specialty Base in Peptide and Oligonucleotide Synthesis for Acid-Labile Substrates

In the synthesis of complex biomolecules like peptides or oligonucleotides on solid supports, there is often a need to neutralize acids generated during activation/coupling steps without inducing racemization or unwanted alkylation. The exceptionally low basicity (pKa 3.08) and minimal nucleophilicity of triisopropylamine [2] make it a candidate for specific deprotection or neutralization steps involving highly acid-sensitive protecting groups or substrates. While not a universal base for peptide coupling, its use in specialized protocols, particularly where bulkier, less basic alternatives to collidine or DIPEA are required to avoid side reactions with activated esters or acid-labile linkers, is supported by research on highly hindered tertiary amines in peptide segment coupling [3].

Analytical Reference Standard for Sterically Hindered Amine Impurity Profiling

Due to its unique properties and the difficulty of its synthesis [4], triisopropylamine serves as a valuable reference standard in analytical chemistry. In the pharmaceutical industry, it is used for analytical method development, method validation (AMV), and quality control (QC) applications during drug synthesis and formulation [5]. Its presence as a well-defined, extreme outlier on the spectrum of amine basicity and steric bulk makes it an ideal calibration point for chromatographic methods (GC, HPLC) designed to separate and quantify amine impurities or to validate the trace purity of other, more commonly used hindered amines.

Model Compound for Studying Steric and Electronic Effects in Amines

Triisopropylamine's near-planar geometry and p-type nitrogen lone pair make it a classic model system in fundamental physical organic chemistry research. Its well-characterized C-N-C bond angle of 119.2° [6] and low pKa [2] provide a benchmark for computational chemistry studies and for investigating the limits of steric hindrance in trialkylamines. As the most sterically crowded amine that has been successfully synthesized and isolated in bulk [4], it continues to be used in studies of electron-transfer kinetics, conformational dynamics, and the relationship between molecular structure and reactivity, including investigations by photo-CIDNP where its activation parameters for self-exchange reactions have been determined [7].

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